Product packaging for Dehydroemetine (+-)-form dihydrochloride(Cat. No.:CAS No. 3317-75-7)

Dehydroemetine (+-)-form dihydrochloride

Cat. No.: B1229936
CAS No.: 3317-75-7
M. Wt: 515.1 g/mol
InChI Key: DHRVPMDKONQKAP-KGQXAQPSSA-N
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Description

Historical Trajectory of Emetine-Related Compounds in Chemical and Biological Research

The story of Dehydroemetine (B1670200) begins with its parent compound, emetine (B1671215), an alkaloid derived from the root of Psychotria ipecacuanha (also known as Ipecac root). nih.govwikipedia.orgnih.gov Historically, crude extracts of ipecac root were used to induce vomiting and to treat amoebiasis, a parasitic infection. wikipedia.orgnih.gov These early preparations, however, contained a mixture of alkaloids, including cephaeline (B23452) and psychotrine, and often caused severe nausea, limiting their therapeutic utility. wikipedia.org

The isolation and identification of emetine as the primary active amoebicidal agent was a significant advancement. wikipedia.org This allowed for parenteral administration, which, while still causing some nausea, was more effective and better tolerated than oral extracts of the crude root. wikipedia.org Emetine's potent antiprotozoal activity made it a cornerstone in the treatment of amoebic dysentery and liver abscesses for many years. nih.gov However, its use was curtailed by significant side effects, most notably cardiotoxicity, which could lead to cardiac failure in some patients. nih.govwikipedia.org These toxicities spurred further research into creating safer, synthetic analogues.

Evolution of Dehydroemetine Synthesis and Early Mechanistic Studies

The quest for a less toxic alternative to emetine led to the synthesis of dehydroemetine. nih.gov This compound is a dehydrogenated derivative of emetine, featuring a key structural modification: a double bond adjacent to the ethyl group. nih.gov This seemingly minor change in the molecule's structure resulted in a compound that retained the potent amoebicidal properties of its parent but exhibited a more favorable safety profile, particularly with reduced cardiotoxicity. nih.gov The development of dehydroemetine was considered a major breakthrough in the treatment of amoebiasis, as it was eliminated from the body more rapidly, especially from the heart, compared to emetine. nih.govnih.gov

Early mechanistic studies revealed that dehydroemetine, much like emetine, exerts its antiparasitic effects by potently inhibiting protein synthesis. patsnap.com The compound targets the 40S subunit of the ribosome, thereby disrupting the elongation phase of protein production. patsnap.com Further investigations have shown its mechanism is multifaceted, also involving interference with nucleic acid metabolism through DNA intercalation and disruption of the parasite's cytoskeleton by preventing the polymerization of tubulin into microtubules. patsnap.com

Contemporary Significance of Dehydroemetine (+-)-form dihydrochloride (B599025) in Chemical Biology Research and Compound Repositioning Efforts

In modern research, Dehydroemetine (+-)-form dihydrochloride has gained prominence through drug repositioning—the strategy of identifying new uses for existing drugs. nih.gov This approach significantly shortens the timeline and reduces the costs associated with de novo drug development. nih.gov Given its established synthesis and known biological activity, dehydroemetine has become an attractive candidate for screening against various diseases.

A primary focus of these repositioning efforts has been in the field of antimalarials. Research has identified emetine as a potent inhibitor of multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov As the less toxic analogue, dehydroemetine was subsequently investigated and optimized as a potential new treatment for malaria, showing comparable inhibitory potency against both drug-sensitive and multidrug-resistant parasite strains. nih.gov Beyond parasitic diseases, the fundamental mechanism of protein synthesis inhibition has prompted exploration of dehydroemetine and its parent compound, emetine, in other therapeutic areas. These include oncology, with studies reporting activity against various cancer cell lines, and virology, where emetine has shown potent inhibition of viruses such as SARS-CoV-2 and cytomegalovirus. wikipedia.orgnih.govnih.gov

Overview of Major Research Domains for the Compound in Preclinical and In Vitro Settings

The primary research applications for this compound in non-clinical settings are centered on its potent biological activities. These domains leverage its established mechanisms of action for therapeutic exploration.

Antiparasitic Research: This remains a core area. Beyond its historical use in amoebiasis, significant in vitro research is focused on its efficacy against Plasmodium falciparum. Studies have quantified its inhibitory concentrations and explored its potential to overcome common drug resistance mechanisms. nih.gov

Anticancer Research: Drawing from the known anticancer properties of emetine, dehydroemetine is a subject of oncological investigation. nih.gov In vitro studies on emetine have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and block cell migration and invasion in models of gastric cancer, lung cancer, and breast cancer. nih.gov The research involves dissecting its impact on critical cellular signaling pathways, such as the MAPK and Wnt/β-catenin pathways. nih.gov

Antiviral Research: The broad-spectrum antiviral potential of emetine has positioned its derivatives as compounds of interest. Emetine has been identified as a powerful inhibitor of SARS-CoV-2 replication in vitro and has also shown activity against rabies virus and cytomegalovirus. wikipedia.orgnih.gov This provides a strong rationale for investigating the antiviral capabilities of dehydroemetine.

Mechanistic Studies: The compound serves as a valuable tool in chemical biology to study fundamental cellular processes. Its specific inhibition of ribosomal translocation allows researchers to probe the intricacies of protein synthesis and its downstream consequences on cell fate. patsnap.combenthamopen.com

Research Data Tables

Table 1: In Vitro Antimalarial Activity of Emetine and Dehydroemetine

This table presents the 50% inhibitory concentrations (IC₅₀) of emetine dihydrochloride and a diastereomer of dehydroemetine against different strains of P. falciparum. The data highlights the potent activity against both drug-sensitive (3D7A) and multidrug-resistant (Dd2, W2) strains.

CompoundP. falciparum StrainIC₅₀ (nM)Resistance Ratio (vs. 3D7A)
Emetine dihydrochloride3D7A (Sensitive)47 ± 2.1-
Emetine dihydrochlorideDd2 (Resistant)54.051.15
Emetine dihydrochlorideW2 (Resistant)36.190.77
(-)-R,S-dehydroemetine3D7A (Sensitive)26.55-
(-)-R,S-dehydroemetineDd2 (Resistant)32.131.21
(-)-R,S-dehydroemetineW2 (Resistant)30.541.15
Data sourced from nih.gov.

Table 2: Overview of Preclinical Research Findings for Emetine and its Derivatives

This table summarizes key findings from preclinical and in vitro studies across different research domains.

Research DomainKey FindingsMechanism of ActionReference(s)
Antiparasitic (Malaria) Potent nanomolar inhibition of drug-sensitive and multidrug-resistant P. falciparum strains.Inhibition of protein and nucleic acid synthesis. nih.gov, nih.gov
Anticancer (Gastric Cancer) Inhibited cell viability (IC₅₀ ~0.02-0.05 µM), proliferation, and invasion; induced apoptosis.Regulation of MAPK, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling pathways. nih.gov
Antiviral (SARS-CoV-2) Identified as one of the most potent inhibitors of SARS-CoV-2 with sub-micromolar efficacy.Inhibition of protein synthesis; modulation of host inflammatory responses. nih.gov
Antiviral (Rabies Virus) Blocked the dissemination of rabies virus within nerve cells.Not fully elucidated, but affects viral transport in endosomes. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39ClN2O4 B1229936 Dehydroemetine (+-)-form dihydrochloride CAS No. 3317-75-7

Properties

CAS No.

3317-75-7

Molecular Formula

C29H39ClN2O4

Molecular Weight

515.1 g/mol

IUPAC Name

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;hydrochloride

InChI

InChI=1S/C29H38N2O4.ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,24-25,30H,6-12,17H2,1-5H3;1H/t24-,25+;/m1./s1

InChI Key

DHRVPMDKONQKAP-KGQXAQPSSA-N

SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl

Isomeric SMILES

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC.Cl

Canonical SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC.Cl

Other CAS No.

14358-43-1

Synonyms

dehydroemetine
dehydroemetine hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dehydroemetine + Form Dihydrochloride

Classical and Contemporary Total Synthesis Approaches

The total synthesis of dehydroemetine (B1670200) has been approached through various strategies, evolving from classical methods to more contemporary and efficient routes. A notable synthesis of racemic 2,3-dehydroemetine was reported by Brossi and colleagues in 1959. drugfuture.com More recent synthetic efforts have focused on improving efficiency and stereocontrol.

Stereoselective Synthesis of Diastereomeric Forms, including the (+-)-form

Dehydroemetine possesses chiral centers, leading to the existence of multiple stereoisomers. The synthesis of specific diastereomers, including the racemic (+-)-form, has been a key focus of research. Stereospecific synthesis of the (±)-form and its diastereomer, (±)-2,3-dehydroisoemetine, was achieved by Clark and colleagues in 1962. drugfuture.com

The separation of the four possible isomers was later reported by Brossi and Burkhardt, allowing for the investigation of the biological activity of each individual isomer. drugfuture.com It was determined that the (-)-form is the therapeutically active isomer. drugfuture.com The synthesis of two specific diastereomers, (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine, has also been described in the literature, highlighting the ability to selectively synthesize different stereoisomeric forms for research into their structure-activity relationships. nih.gov

Key Intermediates and Reaction Pathways in Dehydroemetine Synthesis

The synthesis of dehydroemetine relies on the strategic formation of key chemical intermediates. A pivotal intermediate in several synthetic routes is the benzo[a]quinolizine core structure. For instance, the ketone (±)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one serves as a crucial building block. rsc.org

Wittig-type reagents have been employed to construct the dehydroemetine skeleton. rsc.org One pathway involves the condensation of 3,4-dihydro-6,7-dimethoxyisoquinolin-1-ylmethylenetriphenylphosphorane with the aforementioned ketone to form 2,3-dehydro-O-methylpsychotrine or its isomer, depending on the reaction conditions. rsc.org Another key intermediate is the (±)-N-(3,4-dimethoxyphenethyl) amide derived from ethyl 3-ethyl-1,4,6,7-tetrahydro-9,10-dimethoxy-11bH-benzo[a]quinolizine-2-acetate, which directly leads to racemic 2,3-dehydroemetine. rsc.org

A published synthesis of (−)-2,3-dehydroemetine outlines a multi-step pathway with specific intermediates. nih.gov While the detailed reaction scheme is complex, it underscores the modular nature of the synthesis, building the final molecule from smaller, well-defined fragments.

Table 1: Key Synthetic Intermediates

Intermediate Name Role in Synthesis
(±)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-one Core benzo[a]quinolizine starting material. rsc.org
3,4-dihydro-6,7-dimethoxyisoquinolin-1-ylmethylenetriphenylphosphorane Wittig reagent for linking the isoquinoline (B145761) moiety. rsc.org
2,3-dehydro-O-methylpsychotrine Product of the Wittig reaction, a precursor to dehydroemetine. rsc.org

Optimization of Synthetic Yields and Purity for Research Applications

For research purposes, obtaining dehydroemetine with high yield and purity is crucial. Purity is often assessed using techniques like thin-layer chromatography (TLC) and by determining the melting point of the final compound and its salt forms. drugfuture.comwho.int For (±)-Form dihydrochloride (B599025), the reported melting point is 235°C. drugfuture.com

The International Pharmacopoeia specifies requirements for dehydroemetine dihydrochloride, stating it must contain not less than 98.0% and not more than 101.0% of C29H38N2O4,2HCl, calculated with reference to the dried substance. who.int It also sets limits on related substances, which are monitored by TLC. who.int The pH of a 30 mg/mL solution should be between 3.5 and 5.0. who.int Such specifications ensure the quality and reproducibility of research data.

Semisynthetic Routes from Natural Precursors in Laboratory Settings

Dehydroemetine is described as a synthetic analog of emetine (B1671215). drugfuture.comwikipedia.org This implies that it is primarily produced through total synthesis rather than by chemical modification of naturally occurring emetine. The literature focuses on the total synthesis of dehydroemetine, and information regarding semisynthetic routes starting from natural precursors like emetine is not prevalent in the provided search results. The dehydrogenation of the heterotricyclic ring of emetine is the chemical transformation that differentiates the two compounds. nih.govebi.ac.uk

Development of Dehydroemetine Analogs and Derivatives for Research Tools

The development of dehydroemetine analogs and derivatives has been an active area of research, aimed at creating tools to probe biological mechanisms and to explore structure-activity relationships. nih.govnih.gov By systematically modifying the dehydroemetine scaffold, researchers can investigate the importance of different structural features for its biological effects.

Structure-Directed Modifications for Mechanistic Probes

Structure-directed modifications of dehydroemetine have been employed to understand its mechanism of action. A key area of investigation has been the synthesis and evaluation of its different stereoisomers. nih.gov For example, a comparative study of (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine was conducted to explore the structural basis for their relative inhibitory activities. nih.gov Molecular modeling suggested that (−)-R,S-dehydroemetine mimicked the bound pose of emetine in its biological target more closely than the (−)-S,S-dehydroisoemetine isomer. nih.gov This highlights how stereochemistry is a critical factor in the biological activity of dehydroemetine and its analogs.

Table 2: Properties of Dehydroemetine Diastereomers and Related Compounds

Compound Form Melting Point (°C)
Dehydroemetine (+)-Form dihydrobromide 241-243 drugfuture.com
Dehydroemetine (-)-Form dihydrobromide 243-245 drugfuture.com
Dehydroemetine (+-)-Form dihydrochloride 235 drugfuture.com

These studies, which involve the synthesis and comparative analysis of different isomers, are fundamental to understanding the specific interactions between dehydroemetine and its cellular targets.

Synthesis of Labeled Dehydroemetine Compounds for Advanced Mechanistic Studies

The elucidation of the precise molecular mechanisms of action, pharmacokinetics, and metabolic fate of Dehydroemetine (+-)-form dihydrochloride necessitates the use of labeled versions of the compound. The introduction of isotopic labels, such as radioactive isotopes (e.g., ³H, ¹⁴C) or stable isotopes (e.g., ²H, ¹³C, ¹⁵N), into the dehydroemetine structure allows for sensitive and specific tracking of the molecule in complex biological systems.

Conceptual Approaches to Labeling Dehydroemetine:

While specific literature detailing the synthesis of labeled dehydroemetine is not extensively available, established methodologies for isotopic labeling of complex alkaloids can be applied. The synthesis would likely involve the introduction of the label at a late stage to maximize efficiency and minimize the handling of radioactive materials.

Potential labeling strategies could include:

Tritium (B154650) (³H) Labeling: Introduction of tritium is often achieved through catalytic tritium exchange with a suitable precursor. For dehydroemetine, this could involve the use of a precursor with a halogenated aromatic ring or an unsaturated bond that can be selectively reduced with tritium gas.

Carbon-14 (¹⁴C) Labeling: The synthesis of ¹⁴C-labeled dehydroemetine would require a more intricate synthetic route, starting from a commercially available ¹⁴C-labeled building block. For instance, a ¹⁴C-labeled methyl or ethyl group could be introduced at a specific position in one of the isoquinoline ring systems during the total synthesis.

Stable Isotope Labeling: The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is valuable for studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These labels can be introduced through the use of appropriately labeled starting materials or reagents in the synthetic pathway. For example, deuterated solvents or reducing agents could be employed to introduce deuterium at specific sites.

The selection of the isotope and its position within the dehydroemetine molecule is crucial and depends on the specific biological question being addressed. For metabolic stability studies, the label should be placed at a position that is not expected to be cleaved during metabolism. For receptor-binding or enzyme-inhibition assays, the label should not interfere with the drug-target interaction.

The use of radioactively labeled dehydroemetine, such as with ¹⁸F, could be explored for in vivo imaging techniques like Positron Emission Tomography (PET) to visualize the distribution of the drug in real-time. The synthesis of such radiopharmaceuticals often involves specialized and rapid radiolabeling techniques. nih.gov

Exploration of Novel Chemical Scaffolds Based on the Dehydroemetine Core

The development of novel therapeutic agents often involves the exploration of new chemical scaffolds that retain the key pharmacophoric features of a lead compound while offering improved properties such as enhanced efficacy, better selectivity, or a more favorable safety profile. The dehydroemetine core, with its distinct arrangement of two isoquinoline moieties, presents a rich platform for such derivatization.

Structure-Activity Relationship (SAR) Guided Design:

The design of novel scaffolds based on dehydroemetine is guided by an understanding of its structure-activity relationship (SAR). drugdesign.org Key structural features believed to be important for its biological activity include the distance and relative orientation of the two isoquinoline rings and the nature of the substituents on these rings. elsevierpure.com The progressive alteration of the dehydroemetine structure allows for the determination of the importance of these elements. drugdesign.org

Examples of Scaffold Modifications:

While the exploration of radically different scaffolds replacing the dehydroemetine core is not widely documented, modifications of the existing framework have been investigated. A notable example is the synthesis and evaluation of the diastereomers of dehydroemetine: (–)-R,S-dehydroemetine and (–)-S,S-dehydroisoemetine. elsevierpure.com These isomers, while sharing the same core scaffold, differ in the stereochemistry at one of the chiral centers, leading to different three-dimensional arrangements of the molecule.

CompoundTargetActivity (IC₅₀)
(–)-R,S-dehydroemetineP. falciparum (K1 strain)71.03 ± 6.1 nM
(–)-S,S-dehydroisoemetineP. falciparum (K1 strain)Not reported as highly potent

Table 1: Comparative activity of dehydroemetine diastereomers against Plasmodium falciparum. The data highlights the stereochemical sensitivity of the biological target. elsevierpure.com

Future Directions for Scaffold Exploration:

Future research in this area could involve more substantial modifications to the dehydroemetine scaffold. These could include:

Ring Modification: Altering the size or type of the heterocyclic rings. For instance, replacing one or both isoquinoline rings with other nitrogen-containing heterocycles.

Linker Modification: Varying the length, rigidity, or chemical nature of the ethyl linker connecting the two isoquinoline systems. This could influence the conformational flexibility of the molecule and its ability to bind to its biological target.

Scaffold Simplification or Elaboration: Creating simplified analogs that retain the key pharmacophoric elements or, conversely, adding new functional groups or ring systems to explore new interactions with the target.

Molecular and Cellular Mechanism of Action Studies of Dehydroemetine + Form Dihydrochloride

Investigations into Ribosomal Interaction and Protein Synthesis Inhibition

The principal mechanism of dehydroemetine (B1670200) is the arrest of protein synthesis. pediatriconcall.com This action is central to its effects against various pathogens and has been studied through binding analyses, kinetic assays, and comparative studies with other known inhibitors.

Direct high-resolution structural data for dehydroemetine bound to the ribosome is not available; however, its binding mode has been effectively elucidated through molecular modeling based on the cryo-electron microscopy (cryo-EM) structure of the Plasmodium falciparum 80S ribosome in complex with emetine (B1671215) (PDB ID: 3J7A). ebi.ac.ukelifesciences.orgrcsb.org These studies reveal that dehydroemetine, like emetine, targets the 40S ribosomal subunit. patsnap.com

The binding site is located at the E-site (exit site) of the small ribosomal subunit, a position that allows it to interfere with the translocation step of elongation. elifesciences.orgpatsnap.comnih.gov By occupying this site, the drug physically obstructs the movement of mRNA and tRNA through the ribosome, thereby halting the process of polypeptide chain extension. elifesciences.orgnih.gov

Modeling studies comparing diastereomers of dehydroemetine have provided insight into the structural requirements for activity. The (-)-R,S-dehydroemetine isomer was found to mimic the bound pose of emetine more closely than the (-)-S,S-dehydroisoemetine isomer, which correlates with its significantly higher potency. ebi.ac.uknih.gov The crucial interactions for the active (-)-R,S isomer involve both stacking and polar contacts with ribosomal components. nih.gov

Table 1: Molecular Interactions of (-)-R,S-Dehydroemetine with the P. falciparum Ribosome

Interaction TypeRibosomal ComponentDescriptionSource
π−π StackingG973 (pyrimidine ring)Stacking interaction between the drug's aromatic rings and the nucleotide base. nih.gov
Polar InteractionU2061Hydrogen bonding or other polar interaction with the uracil (B121893) base. nih.gov
Polar InteractionU1068Hydrogen bonding or other polar interaction with the uracil base. nih.gov
Polar InteractionLeu151Interaction with the amino acid residue, likely involving the peptide backbone or side chain. nih.gov

Kinetic studies have quantified the potent inhibitory effect of dehydroemetine and its analogs on protein synthesis, which is the basis for its antiparasitic and antiviral activities. The 50% inhibitory concentration (IC50) varies depending on the specific isomer, the biological system, and the cell type being studied.

Research has shown that the (-)-R,S isomer of 2,3-dehydroemetine inhibits viral growth at nanomolar concentrations (IC50 ~ 50–100 nM), which is consistent with the levels needed for the inhibition of host cell protein synthesis. researchgate.net In studies against the multidrug-resistant K1 strain of P. falciparum, (-)-R,S-dehydroemetine was found to be highly potent. ebi.ac.uknih.gov While specific kinetic data for dehydroemetine in cell-free translation systems is not extensively detailed in the provided search results, data for the parent compound, emetine, in cultured cells provides a relevant benchmark. nih.gov

Table 2: Potency of Dehydroemetine and Emetine in Biological Assays

CompoundSystem/OrganismAssayIC50 ValueSource
(-)-R,S-DehydroemetineP. falciparum (K1 strain)Antimalarial Activity71.03 ± 6.1 nM ebi.ac.uknih.gov
(-)-S,S-DehydroisoemetineP. falciparum (K1 strain)Antimalarial Activity2.07 ± 0.26 µM ebi.ac.uknih.gov
EmetineHepG2 CellsProtein Synthesis Inhibition2200 ± 1400 nM nih.gov
EmetinePrimary Rat HepatocytesProtein Synthesis Inhibition620 ± 920 nM nih.gov

The mechanism of dehydroemetine is best understood when compared with other inhibitors that target the ribosome.

Emetine : Dehydroemetine is a synthetic derivative of emetine and shares its core mechanism of inhibiting protein synthesis by binding to the 40S ribosomal subunit. patsnap.com The introduction of a double bond in dehydroemetine reduces toxicity while maintaining biological activity. nih.govpnas.org

(-)-S,S-Dehydroisoemetine : This diastereomer of dehydroemetine is significantly less potent, demonstrating the critical importance of the stereochemistry at the C-1′ position for effective binding to the ribosomal target. ebi.ac.uknih.gov

Cycloheximide : This glutarimide (B196013) antibiotic also inhibits the translocation step of eukaryotic protein synthesis, and a structural analogy has been drawn between it and the ipecac alkaloids like emetine and dehydroemetine. pnas.orgwikipedia.org Both classes of compounds are thought to interact with the ribosome in a conformationally similar manner to block elongation. pnas.org

Pactamycin : The binding site of emetine, and by extension dehydroemetine, on the E-site of the small ribosomal subunit is shared with the antibiotic pactamycin, further solidifying its classification as a translocation inhibitor. elifesciences.orgnih.gov

Elucidation of Other Potential Molecular Targets and Pathways

Beyond its primary action on the ribosome, studies have indicated that dehydroemetine may engage with other molecular targets, suggesting a multimodal mechanism of action. ebi.ac.uk

Concerns about the cardiotoxicity of related compounds have prompted investigations into dehydroemetine's effect on key cardiac ion channels and mitochondrial function.

hERG Potassium Channel : In vitro assays have demonstrated that (-)-R,S-dehydroemetine, along with emetine, did not cause significant inhibition of the hERG potassium channel. researchgate.netebi.ac.uk This lack of hERG activity is a critical finding, as hERG channel inhibition is a common cause of drug-induced cardiac arrhythmias. youtube.com

Mitochondrial Membrane Potential : Dehydroemetine has been shown to disrupt the mitochondrial membrane potential (ΔΨm). ebi.ac.ukresearchgate.net A decrease in ΔΨm is an indicator of mitochondrial dysfunction and can be a precursor to apoptosis. researchgate.netnih.gov This suggests that part of dehydroemetine's cellular activity may be mediated through the induction of mitochondrial stress.

Table 3: Effect of Dehydroemetine on Mitochondrial Membrane Potential

CompoundConcentrationChange in Fluorescence Intensity (% Deviation from Base)Source
(-)-R,S-dehydroemetineIC50-20.9% researchgate.net
(-)-R,S-dehydroemetine10x IC50-40.8% researchgate.net

Other Potential Targets : Some reports suggest that dehydroemetine hydrochloride may also interfere with nucleic acid metabolism through DNA intercalation and disrupt cytoskeletal integrity by binding to tubulin and preventing its polymerization into microtubules. patsnap.com

Comprehensive receptor binding profiling for dehydroemetine is not extensively documented in the public domain. The primary ligand-target interaction that has been characterized in detail is its binding to the E-site of the 40S ribosomal subunit, as described through molecular modeling. ebi.ac.uknih.gov The interactions with mitochondrial components leading to membrane potential disruption represent another key ligand-target effect, although the precise binding partner within the mitochondria has not been fully elucidated. ebi.ac.ukresearchgate.net Further research is needed to screen dehydroemetine against a broader panel of receptors and enzymes to fully map its interaction profile and off-target activities.

Interactions with Nucleic Acids and Other Biomolecules

Dehydroemetine exerts its cellular effects through a multifaceted mechanism that includes significant interactions with essential biomolecules beyond its primary target of the ribosome. Research indicates that the compound interferes with nucleic acid metabolism. patsnap.com It is understood to intercalate into the DNA of target organisms, an action that leads to the inhibition of nucleic acid synthesis. patsnap.com This intercalation disrupts the structural integrity of the DNA molecule, causing functional impairments in vital biological processes such as replication and transcription. patsnap.com

Furthermore, investigations have revealed that dehydroemetine also interacts with components of the cytoskeleton. The compound has been observed to bind to tubulin, thereby preventing its polymerization into functional microtubules. patsnap.com As microtubules are critical for maintaining cell structure, facilitating intracellular transport, and enabling cell division, this disruption compromises the cell's physical integrity and reproductive capabilities. patsnap.com Some studies also point towards a multimodal mechanism of action, with observed effects on the mitochondrial membrane potential, suggesting a broader impact on cellular energetics and function. nih.gov

Cellular Responses and Pathway Modulation in in vitro Models

The interaction of dehydroemetine with cellular machinery triggers a range of responses, primarily culminating in the cessation of growth and induction of cell death. These effects have been characterized in various preclinical models.

Dehydroemetine is a potent inhibitor of cellular proliferation. Its fundamental mechanism of halting protein synthesis effectively arrests the growth and replication of target cells. nih.gov This anti-proliferative capacity has been demonstrated in various research models, particularly against parasitic organisms. For instance, its efficacy has been quantified against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov While extensive studies on specific non-human cancer cell lines like HepG2 are not widely detailed in the reviewed literature, the compound's established role as a proliferation inhibitor has led to research exploring its potential as an adjunct in certain cancer therapies. nih.gov

Investigations into Resistance Mechanisms in Research Models

Cellular Efflux Pump Activity Studies in Resistant Cell Lines

No published studies were found that specifically investigate the activity of cellular efflux pumps, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), in cell lines selected for resistance to Dehydroemetine (+-)-form dihydrochloride (B599025). Research in this area would be necessary to determine if the overexpression of these transporters is a mechanism of resistance to this compound. Such studies would typically involve:

Development of Resistant Cell Lines: Culturing cancer cell lines in the presence of gradually increasing concentrations of Dehydroemetine (+-)-form dihydrochloride to select for resistant populations.

Efflux Pump Expression Analysis: Quantifying the expression levels of key ABC transporter proteins and their corresponding mRNAs in the resistant cell lines compared to the parental, sensitive cells.

Functional Efflux Assays: Utilizing fluorescent substrates of these pumps to measure their activity in both sensitive and resistant cells in the presence and absence of this compound.

Without such experimental data, it is not possible to create a data table or provide detailed research findings on this topic.

Adaptive Responses and Cross-Resistance Patterns in Cultured Cells

There is no available research detailing the adaptive responses of cultured cancer cells to long-term exposure to this compound. Consequently, information on cross-resistance patterns is also absent. A typical investigation into this area would involve:

Characterization of Resistant Phenotypes: Examining the morphological and proliferative changes in cancer cells that have developed resistance to this compound.

Cross-Resistance Profiling: Testing the sensitivity of the dehydroemetine-resistant cell lines to a panel of other anticancer drugs with different mechanisms of action.

Identification of Resistance Mechanisms: Employing molecular biology techniques to identify the genetic or epigenetic alterations responsible for the observed resistance and cross-resistance.

As no such studies have been published, a data table illustrating cross-resistance patterns cannot be generated.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Positional Scanning and Substituent Effects on Molecular Interactions and Biological Activity

The development of dehydroemetine (B1670200) as a synthetic analogue of emetine (B1671215) was driven by the need to reduce the cardiotoxicity associated with the parent compound. nih.gov The key structural difference is the introduction of a double bond at the 2,3-position of the benzo[a]quinolizine ring system. nih.gov This modification, which removes the asymmetry at carbons 2 and 3, was found to retain the desired biological activity while offering a potentially safer profile. nih.gov

SAR studies, often drawing comparisons with the parent compound emetine, have highlighted several critical structural features:

The C-1′ Configuration : The (R) configuration at the C-1′ position is crucial for potent biological activity. nih.gov

The N-2′ Amine : The presence of a secondary nitrogen at the 2′ position is important, as its substitution results in a loss of activity. nih.gov

Spatial Arrangement : Research on emetine-resistant cells has suggested that the distance between the two aromatic rings and the angle between the nucleophilic nitrogen and these rings are essential for biological function. nih.gov

A compelling example of the structure-mechanism relationship comes from a study on retinoblastoma-binding protein 9 (RBBP9). While emetine was found to be an inhibitor of this protein, dehydroemetine showed no inhibitory activity at concentrations up to 200 μM. nih.gov This finding underscores that the single double bond distinguishing the two molecules is sufficient to completely abolish interaction with this specific protein target, demonstrating how a subtle structural change can dramatically alter the SMR and target profile. nih.gov

Stereochemical Influences on Molecular Recognition and Functional Outcomes

Stereochemistry plays a paramount role in the biological activity of dehydroemetine. The molecule possesses chiral centers, leading to different diastereomers, and their biological effects are not equivalent. This has been demonstrated explicitly in studies comparing the antimalarial potency of (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine against the multidrug-resistant K1 strain of Plasmodium falciparum. nih.gov

The (-)-R,S-dehydroemetine diastereomer was found to be highly potent, whereas the (-)-S,S-dehydroisoemetine isomer, which differs only in the configuration at the C-1′ position, loses significant potency. nih.govdrugbank.com This stark difference in activity highlights that the specific three-dimensional arrangement of atoms is critical for molecular recognition at the target site. The loss of potency in the (S,S) isomer is directly attributed to this change in stereochemistry at C-1'. nih.govdrugbank.com

**Table 1: Comparative Potency of Dehydroemetine Diastereomers against P. falciparum*** *This interactive table provides the half-maximal inhibitory concentrations (IC₅₀) for the two diastereomers, showcasing the impact of stereochemistry on antimalarial activity.

Compound IC₅₀ vs. P. falciparum (K1 strain) Source
(-)-R,S-dehydroemetine 71.03 ± 6.1 nM nih.gov, drugbank.com
(-)-S,S-dehydroisoemetine 2.07 ± 0.26 µM nih.gov, drugbank.com

Ligand-Target Docking and Computational Modeling for Activity Prediction

To understand the structural basis for the observed differences in activity between dehydroemetine's diastereomers, computational docking studies have been employed. nih.gov These in silico methods predict how a ligand might bind to the active site of a protein, providing valuable insights into molecular interactions.

Researchers have modeled the docking of (-)-R,S-dehydroemetine and (-)-S,S-dehydroisoemetine into the emetine binding site of the P. falciparum 40S ribosomal subunit. nih.govrsc.org The results showed that the highly potent (-)-R,S-dehydroemetine adopts a U-shaped conformation that closely superimposes with the known binding pose of emetine itself. nih.gov The docking scores, which estimate the binding free energy, were correspondingly similar for emetine and the active dehydroemetine diastereomer, further validating the model. nih.gov These studies utilized software such as MOE-Dock with the London dG scoring function to quantify the predicted binding affinity. nih.gov

Table 2: Molecular Docking Scores of Emetine and (-)-R,S-Dehydroemetine This interactive table compares the calculated binding free energy (London dG score) for emetine and its dehydro-analogue when docked into the *P. falciparum 40S ribosomal subunit.*

Ligand Docking Score (London dG) Source
Emetine -7.2 kcal/mol nih.gov
(-)-R,S-dehydroemetine -7.3 kcal/mol nih.gov

Design and Synthesis of SAR Probes for Mechanistic Elucidation

SAR probes are powerful tools for identifying the molecular targets of a compound and elucidating its mechanism of action. These probes are typically derivatives of the parent compound that incorporate a reactive group for covalent labeling or a reporter tag (like biotin (B1667282) or a fluorescent group) for detection. rsc.orgresearchgate.netunimi.it

In the context of dehydroemetine, while diastereomers have been synthesized to probe the importance of stereochemistry for biological activity, the development of more complex SAR probes for target identification is not widely documented in available literature. nih.gov However, dehydroemetine itself has been used as a crucial SAR probe to differentiate the structural requirements of protein targets. In the investigation of RBBP9 inhibitors, a panel of emetine-like compounds was used. nih.gov The finding that emetine was active while dehydroemetine was not, allowed researchers to conclude that the 2,3-double bond is a negative determinant for binding to that specific protein. nih.gov In this sense, dehydroemetine served as a "structural probe" to refine the SAR for a particular biological effect.

The design and synthesis of dedicated probes, such as those with photoaffinity labels (e.g., benzophenone) or bioorthogonal handles (e.g., terminal alkynes), represent a rational strategy for definitively identifying the binding partners of dehydroemetine in complex biological systems. rsc.orgunimi.it For example, a biotinylated derivative of dehydroemetine could be synthesized and used in pull-down assays to isolate its cellular targets, a strategy that has been successfully applied to other classes of compounds. nih.gov While such specific probes for dehydroemetine have not been detailed, the methodologies provide a clear path for future mechanistic studies.

Preclinical in Vitro and in Vivo Research Models for Dehydroemetine + Form Dihydrochloride

Utilization in in vitro Cell Culture Systems

In vitro cell culture systems serve as the primary platform for the initial screening and mechanistic evaluation of compounds like dehydroemetine (B1670200). nih.gov These controlled laboratory environments, using isolated cells or tissues, enable precise and reproducible experiments to determine a compound's biological effects at the cellular level.

A fundamental step in preclinical assessment is determining the potency of a compound against a target pathogen. This is typically achieved by establishing concentration-response curves, which plot the effect of a drug against its concentration. bath.ac.uk From these curves, a key metric, the half-maximal inhibitory concentration (IC50), can be calculated. The IC50 value represents the concentration of a drug required to inhibit a biological process, such as parasite growth, by 50%. nih.govbath.ac.uk

For dehydroemetine and its related compounds, researchers have established these curves using various protozoal cell lines, particularly the malaria parasite Plasmodium falciparum. In one study, dose-response experiments were conducted on synchronized ring-stage cultures of the multidrug-resistant K1 strain of P. falciparum. nih.gov The parasites were incubated with serial dilutions of the compounds, and parasite growth was measured after 72 hours using SYBR green staining assays. nih.govresearchgate.net The data was then analyzed using nonlinear regression to derive the IC50 values. nih.gov

Research has demonstrated that the stereochemistry of dehydroemetine significantly influences its potency. The (-)-R,S-dehydroemetine diastereomer was found to be highly potent against the K1 strain of P. falciparum, whereas the (-)-S,S-dehydroisoemetine diastereomer, with a different configuration at the C-1' position, showed considerably lower potency. nih.gov The parent compound, emetine (B1671215) dihydrochloride (B599025), was also identified as a potent inhibitor in the same study. nih.gov

Table 1: Comparative IC50 Values against P. falciparum (K1 Strain)

CompoundIC50 (Mean ± Standard Deviation)Reference
(-)-R,S-dehydroemetine71.03 ± 6.1 nM nih.gov
(-)-S,S-dehydroisoemetine2.07 ± 0.26 µM nih.gov
Emetine dihydrochloride47 ± 2.1 nM nih.gov

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation, robotics, and advanced data processing to test hundreds of thousands of compounds against biological targets in a short period. wikipedia.orgbmglabtech.comthe-scientist.com This methodology is crucial for accelerating drug discovery and for conducting mechanistic research by screening large compound libraries to identify molecules that modulate a specific biological pathway. wikipedia.orgnih.gov HTS assays are typically performed in microtiter plates (e.g., 96, 384, or 1536-well formats) and can employ various detection methods, including fluorescence, luminescence, or label-free technologies. wikipedia.orgdanaher.com

In the context of dehydroemetine, HTS methodologies are applied to explore its mechanism of action and potential off-target effects. For instance, studies have investigated the effects of dehydroemetine and its parent compound, emetine, on protein synthesis, which is a proposed target. nih.gov Furthermore, to understand potential liabilities, compounds are often screened against panels of human proteins. Assays to test for inhibition of the cardiac potassium ion channel hERG (human ether-a-go-go-related gene) are common, as blockage of this channel can lead to cardiac arrhythmias. nih.gov Dehydroemetine and its analogues have been evaluated for their activity against the hERG channel. nih.gov Other mechanistic studies involve assessing the compound's effect on mitochondrial membrane potential, which can indicate an impact on cellular energy production. nih.gov

To better mimic the complex environment of a living organism, researchers are increasingly moving beyond traditional 2D cell monolayers to more sophisticated models. Co-culture systems, where two or more different cell types are grown together, and 3D cell culture models, such as spheroids or organoids, provide a more physiologically relevant context for studying host-pathogen interactions and drug responses. ijbs.comfrontiersin.org Organoids, for example, are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and cellular diversity of an organ in vitro. frontiersin.org These advanced models are valuable for investigating processes like parasite invasion and the corresponding host epithelial response. frontiersin.org

While specific studies detailing the use of dehydroemetine in co-culture or 3D organoid models for protozoal infections are not widely documented, these systems represent a logical next step for advanced biological investigation. For example, bovine gastric organoids have been developed as a novel in vitro model to study the host-parasite interactions in gastrointestinal nematode infections, demonstrating the potential of such systems. frontiersin.org Applying these models to dehydroemetine research could provide deeper insights into its efficacy and its effects on both the parasite and host cells within a more complex, tissue-like environment.

For diseases like malaria, breaking the cycle of transmission from the human host to the mosquito vector is a critical strategy for control and elimination. This requires drugs that are not only effective against the asexual stages of the parasite, which cause the disease symptoms, but also against the mature sexual stages, known as gametocytes. nih.govnih.gov Compounds with such gametocidal activity are known as transmission-blocking antimalarials. nih.gov

Studies have specifically investigated the gametocidal properties of dehydroemetine. Research has shown that in addition to its effect on the asexual erythrocytic stages of P. falciparum, the (-)-R,S-dehydroemetine isomer also possesses gametocidal properties. nih.gov The evaluation of dehydroemetine analogues for gametocidal activity was undertaken to determine their potential as transmission-blocking drugs, highlighting the importance of this property in the development of new antimalarials. nih.gov

Application in in vivo Non-Human Animal Models for Research

While in vitro models are essential for initial screening, in vivo non-human animal models are indispensable for understanding how a compound behaves within a whole, living system. nih.gov These models are crucial for studying pharmacokinetics, distribution, and for exploring complex biological pathways that cannot be fully replicated in vitro. cabidigitallibrary.org

To explore the mechanisms of action and disposition of antiparasitic agents, researchers develop parasite-infected animal models. These models are designed to study the course of an infection and the effect of a drug candidate in a living organism, providing insights into efficacy and potential toxicity. cabidigitallibrary.orgnih.gov

A key example of a mechanistic study for dehydroemetine involved the use of guinea pigs to investigate its distribution and elimination from the body, particularly in comparison to emetine. cabidigitallibrary.org In these studies, the animals were administered the compounds, and the concentration of the drug was measured in various organs over time. cabidigitallibrary.org These experiments revealed that dehydroemetine was eliminated from the body more rapidly than emetine. cabidigitallibrary.org Crucially, the study found that emetine is cleared more quickly from the liver than from the heart, while the reverse was true for dehydroemetine, offering a potential explanation for the observed lower cardiotoxicity of dehydroemetine. cabidigitallibrary.org Such in vivo studies are considered imperative to properly investigate and define the compound's characteristics. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling in Research Animals

Preclinical studies have provided some insights into the pharmacokinetic and pharmacodynamic profile of dehydroemetine, often in comparison to its parent compound, emetine.

Pharmacodynamic investigations in animal models have explored the cardiovascular effects of dehydroemetine. In isolated, spontaneously contracting guinea-pig atria, dehydroemetine induced a reduction in the rate and amplitude of contractions. nih.govnih.gov This effect was antagonized by adrenaline and augmented by acetylcholine. nih.govnih.gov Further studies in guinea pigs suggested that the inhibitory effect of dehydroemetine on the atria is influenced by potassium concentrations in the bathing medium; an increase in potassium enhanced the inhibitory effect, while a decrease antagonized it. nih.govnih.gov These findings suggest that dehydroemetine may act by increasing the permeability of the myocardial cell membrane to potassium. nih.gov

In terms of pharmacokinetics, early comparative studies in guinea pigs indicated that dehydroemetine is eliminated from the body more rapidly than emetine. nih.gov This faster elimination has been postulated as a reason for its comparatively lower cardiotoxicity. nih.gov Research in rats has also shown that pretreatment with (±)-2,3-dehydroemetine can inhibit the activity of liver microsomal drug-metabolizing enzymes.

Pharmacodynamic Effects of Dehydroemetine in Isolated Guinea-Pig Atria

Parameter Observation Interacting Agent Effect of Interacting Agent
Rate of Contraction Reduction Adrenaline Antagonized the reduction
Amplitude of Contraction Reduction Acetylcholine Augmented the reduction
Inhibitory Effect --- Increased Potassium Enhanced inhibition

Tissue Distribution and Metabolism Studies in Animal Research

The distribution of dehydroemetine in various tissues has been a subject of preclinical investigation, primarily in comparison to emetine. Studies suggest that dehydroemetine exhibits a different tissue affinity profile than its parent compound.

In guinea pigs, it was observed that dehydroemetine is eliminated more rapidly from the heart than from the liver, a pattern that is the reverse of what has been observed for emetine. nih.gov This differential tissue distribution, particularly the lower affinity for and faster clearance from cardiac tissue, is thought to contribute to the reduced cardiotoxicity of dehydroemetine compared to emetine. nih.gov

Regarding its metabolism, a study involving 14C-labelled (±) 2,3-dehydroemetine in rats indicated that the compound undergoes metabolic processes in the body. nih.gov However, specific details of the metabolic pathways and the full range of metabolites produced from Dehydroemetine (+-)-form dihydrochloride have not been extensively detailed in the available scientific literature.

The lack of quantitative data on the concentration of this compound in various tissues (e.g., ng/g or µg/g) in animal models precludes the generation of a comprehensive tissue distribution data table at this time.

Comparative Tissue Elimination of Dehydroemetine and Emetine in Guinea Pigs

Compound Relative Elimination from Heart Relative Elimination from Liver
Dehydroemetine Faster Slower

Comparative Studies with Other Research Compounds and Synergistic Interactions in Preclinical Models

Preclinical research has evaluated this compound in comparative studies against other compounds and has explored its potential for synergistic interactions, particularly in the context of infectious diseases.

In the field of antimalarial research, a diastereomer of dehydroemetine, (−)-R,S-dehydroemetine, demonstrated high potency against the multidrug-resistant K1 strain of Plasmodium falciparum with a 50% inhibitory concentration (IC50) of 71.03 ± 6.1 nM. nih.gov This study also revealed synergistic antimalarial activity when (−)-R,S-dehydroemetine was combined with atovaquone (B601224) and proguanil. nih.gov The combination index (CI) values, a measure of interaction, indicated strong synergism at the 50% effective dose (ED50) and synergism at the 75% and 90% effective doses (ED75 and ED90) for the atovaquone-proguanil combination, providing a basis for evaluating the synergy with dehydroemetine. nih.gov The synergistic mechanism with atovaquone is believed to involve the enhancement of atovaquone's ability to collapse the mitochondrial membrane potential of the parasite. nih.govscilit.com

In the context of other protozoal infections, an in-vitro study compared the efficacy of dehydroemetine with other antiprotozoal drugs against promastigotes of Leishmania donovani. The results showed that dehydroemetine was highly effective, with a lower concentration required to inhibit parasite growth compared to sodium stibogluconate (B12781985) and metronidazole (B1676534). nih.gov

A 1986 in-vitro study compared the effects of dehydroemetine with metronidazole, ornidazole, and secnidazole (B1681708) on Entamoeba histolytica, finding that metronidazole was the most effective, while the other three drugs showed similar levels of effectiveness. wikipedia.org

In Vitro Synergistic Activity of (-)-R,S-dehydroemetine with Antimalarial Drugs against P. falciparum

Combination Effective Dose Level Combination Index (CI) Interpretation
Atovaquone + Proguanil ED50 0.20 Strong Synergism
Atovaquone + Proguanil ED75 0.34 Synergism
Atovaquone + Proguanil ED90 0.57 Synergism
(-)-R,S-dehydroemetine + Atovaquone Not Specified Synergistic Synergistic Interaction

Table of Compound Names

Compound Name
This compound
Emetine
Adrenaline
Acetylcholine
(-)-R,S-dehydroemetine
Atovaquone
Proguanil
Sodium stibogluconate
Metronidazole
Ornidazole
Secnidazole
(-)-S,S-dehydroisoemetine

Analytical and Bioanalytical Methodologies for Dehydroemetine + Form Dihydrochloride in Research

Chromatographic Techniques for Compound Purity, Identity, and Characterization

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For a synthetic compound like (±)-Dehydroemetine dihydrochloride (B599025), various chromatographic methods are indispensable for quality control and research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical substances. The development of HPLC methods for (±)-Dehydroemetine dihydrochloride focuses on achieving adequate separation from any impurities, degradation products, or related substances. Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose.

Recent developments in analytical chemistry have led to the use of hyphenated techniques combining HPLC with advanced detection methods like mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) for comprehensive structural elucidation of natural and synthetic products. scispace.com The International Pharmacopoeia includes general chapters on HPLC, which provide a framework for developing methods for substances like Dehydroemetine (B1670200) dihydrochloride, ensuring they meet rigorous standards for quality control. scribd.comscribd.com While specific monograph methods for this compound may vary, the principles of method development involve selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detector. Validation would typically involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

For related alkaloid structures, HPLC methods have been developed that could serve as a starting point. For instance, the separation of analogous tetrahydroisoquinoline compounds has been achieved using reversed-phase columns with mobile phases consisting of acetonitrile, methanol, and water mixtures containing additives like formic acid to ensure good peak shape and resolution. bioone.org

Table 1: Illustrative HPLC Parameters for Analysis of Related Alkaloid Compounds

ParameterConditionSource
System High-Performance Liquid Chromatography (HPLC) scispace.combioone.org
Column Agilent InfinityLab Poroshell 120 EC-C18, 1.9 µm bioone.org
Mobile Phase Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) bioone.org
Detection UV, Mass Spectrometry (TOF/Q-TOF) scispace.combioone.org
Application Purity, Identity, and Quantification of related compounds scispace.combioone.org

Gas Chromatography (GC) Applications in Compound Analysis

Gas Chromatography (GC) is another powerful separation technique, though its application to a polar, high molecular weight compound like Dehydroemetine dihydrochloride can be challenging without derivatization to increase volatility. The International Pharmacopoeia recognizes GC as a key analytical method for pharmaceutical quality control. who.int Its primary use in the context of Dehydroemetine analysis would likely be for the determination of residual solvents from the manufacturing process.

In broader research, GC coupled with Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. For example, GC-MS analysis of a plant extract identified 43 phytochemical constituents, including various alkaloids, lipids, and benzenoids, demonstrating the technique's utility in characterizing complex chemical profiles. researchgate.net While not directly applied to the pure dihydrochloride salt, this highlights the potential of GC-MS in identifying related impurities or precursors if they are sufficiently volatile.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Since Dehydroemetine contains stereocenters, the synthesis of the (±)-form results in a racemic mixture of enantiomers. Chiral chromatography is essential for separating these enantiomers to assess enantiomeric purity. This is critical as different enantiomers of a drug can have distinct pharmacological activities and toxicities.

Significant research has been conducted on the chiral separation of analogous tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline (THβC) derivatives using HPLC with Chiral Stationary Phases (CSPs). nih.govresearchgate.netu-szeged.hu These studies provide a robust framework for developing a chiral separation method for Dehydroemetine.

Key findings include:

Cinchona-Alkaloid-Based CSPs: Zwitterionic ion exchanger type CSPs, based on Cinchona alkaloids like quinine (B1679958) and quinidine, have proven effective. researchgate.netu-szeged.hu Separations are typically performed using polar-ionic or hydro-organic mobile phases. The elution order of the enantiomers is often reversed between the quinine-based (ZWIX(+)) and quinidine-based (ZWIX(-)) columns. researchgate.netu-szeged.hu

Polysaccharide-Based CSPs: Cellulose-based CSPs, such as Chiralcel OD-H, have also been successfully used for separating related enantiomers. researchgate.net

Mobile Phase Effects: The composition of the mobile phase, including the organic modifiers (e.g., methanol, acetonitrile, tetrahydrofuran) and additives (e.g., triethylammonium (B8662869) acetate), significantly influences retention and enantioselectivity. u-szeged.huresearchgate.net

Table 2: Conditions for Chiral HPLC Separation of Related Analogs

ParameterConditionSource
Technique Chiral High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov
Stationary Phase Cinchona-alkaloid-based zwitterionic CSPs (e.g., ZWIX(+), ZWIX(-)) researchgate.netu-szeged.hu
Cellulose-based CSP (e.g., Chiralcel OD-H) researchgate.net
Mobile Phase Mixtures of MeOH, MeCN, or THF with organic salt additives (e.g., 25 mM TEA, 50 mM FA) u-szeged.hu
n-hexane/ethanol (85/15) for Chiralcel OD-H researchgate.net
Application Separation and determination of enantiomeric purity researchgate.netnih.gov

Spectroscopic Characterization Methods in Research

Spectroscopic methods are used to elucidate the molecular structure of a compound and confirm its identity by analyzing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to establish the connectivity of atoms in the molecule. nih.gov

For Dehydroemetine, ¹H NMR provides information on the number and types of hydrogen atoms, their chemical environment, and their proximity to one another. tsri.or.th ¹³C NMR is used to identify the types of carbon atoms present in the compound. nih.gov In the structural confirmation of new derivatives, NMR is used to verify the expected chemical changes. For instance, the formation of an amide bond in a derivative of a related compound was confirmed by the disappearance of NH₂ protons and a downfield shift of adjacent protons in the ¹H NMR spectrum. uct.ac.za The identity and purity of newly synthesized libraries of related tetrahydropyridine (B1245486) compounds are routinely confirmed by ¹H and ¹³C NMR. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is a critical step in identifying an unknown compound or confirming the structure of a synthesized one. nih.govtsri.or.th The mass spectrum of a compound related to Dehydroemetine showed a strong molecular ion peak that was used to determine its molecular formula via HRMS. tsri.or.th In studies of related alkaloids, MS has been instrumental in the structural elucidation of numerous compounds, including deoxytubulosine (B1218714) and alangicine. researchgate.net Furthermore, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), can be used to analyze fragmentation patterns, providing deeper structural insights and enabling the identification of compounds in complex mixtures. bioone.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Features

Spectroscopic techniques are fundamental in the structural elucidation and quality control of pharmaceutical compounds. For Dehydroemetine (+-)-form dihydrochloride, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding its key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a quantitative technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is dependent on the electronic structure of the molecule, particularly the presence of chromophores. The International Pharmacopoeia specifies that a 0.040 mg/mL solution of Dehydroemetine dihydrochloride in 0.1 mol/L hydrochloric acid exhibits a characteristic absorption maximum (λmax) at approximately 282 nm when observed between 240 nm and 350 nm. nih.govwho.int This absorption is attributed to the π-electron systems within the isoquinoline (B145761) rings of the dehydroemetine molecule. The intensity of this absorption, as well as the position of the λmax, can be influenced by the solvent and the pH of the solution, which can alter the protonation state of the molecule. researchgate.net UV-Vis spectrophotometry is a broadly available and suitable method for the quality control of pharmaceuticals. scispace.com

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared Spectroscopy (FTIR), is used to identify the functional groups present in a molecule. While specific, complete spectra for this compound are not detailed in readily available literature, research on related analogues confirms that FTIR is a standard method used for structural validation. nih.govbiorxiv.org The IR spectrum provides a unique "fingerprint" by detecting the vibrational frequencies of different bonds within the molecule. For dehydroemetine, IR analysis would confirm the presence of key functional groups essential to its structure.

Below is a table of expected functional groups in Dehydroemetine and their characteristic IR absorption regions.

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)
Aromatic RingC-H stretch3100 - 3000
C=C stretch1600 - 1450
AlkaneC-H stretch3000 - 2850
EtherC-O stretch1260 - 1000
Amine (Secondary)N-H stretch3500 - 3300
C-N stretch1350 - 1000

Quantification in Biological Matrices for Preclinical Research

The quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, or urine is a critical component of preclinical research, providing essential data for pharmacokinetic and toxicokinetic studies. scispace.comjchps.com To ensure the reliability of these studies, robust and validated bioanalytical methods are required. jchps.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of small-molecule drugs like dehydroemetine in complex biological samples due to its high selectivity, sensitivity, and speed. jchps.comyoutube.com While a specific, published LC-MS/MS method for this compound is not detailed in the provided search results, a standard method development and validation process would be followed.

Method Development involves optimizing several key components:

Liquid Chromatography (LC): A reversed-phase column, such as a C18 or a biphenyl (B1667301) phase for aromatic compounds, is typically chosen for separation. youtube.comnih.gov The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid to ensure good peak shape and ionization efficiency. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the analyte from matrix components. youtube.com

Internal Standard (IS): A suitable internal standard is crucial for accurate quantification. Whenever possible, a stable isotope-labeled version of the analyte (e.g., dehydroemetine-d4) is recommended as it has nearly identical chemical properties and chromatographic behavior, correcting for variations during sample preparation and injection. europa.eu

Mass Spectrometry (MS): Electrospray ionization (ESI) in the positive ion mode is commonly used for molecules like dehydroemetine containing basic nitrogen atoms. researchgate.net Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional selectivity and minimizes interference from the biological matrix. researchgate.netresearchgate.net

Method Validation is performed to demonstrate that the analytical method is reliable and reproducible for its intended use. jchps.com The validation process assesses several key parameters as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous compounds, and concomitant medications. europa.eufda.govNo significant interfering peaks at the retention time of the analyte or IS.
Linearity and Range The concentration range over which the method is accurate, precise, and linear. researchgate.netA correlation coefficient (r²) > 0.99 is typically desired.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte on the calibration curve that can be measured with acceptable precision and accuracy. nih.govPrecision (%CV) ≤ 20% and accuracy within ±20% of the nominal value.
Accuracy The closeness of the determined value to the nominal or known true value. nih.govMean concentration should be within ±15% of the nominal value (except at LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day precision. nih.govThe coefficient of variation (%CV) should not exceed 15% (except at LLOQ).
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. fda.govThe %CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. researchgate.netShould be consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term storage). nih.govMean concentrations of stability samples should be within ±15% of nominal concentrations.

Immunoassay Development for Research Applications (if applicable)

Immunoassays are analytical methods that use the high specificity of an antibody-antigen interaction to measure the concentration of a substance in a biological fluid. For small molecules like dehydroemetine, the typical format is a competitive immunoassay. In this setup, the dehydroemetine in a sample competes with a labeled form of the drug for a limited number of binding sites on a specific antibody. The amount of labeled drug bound to the antibody is inversely proportional to the concentration of unlabeled drug in the sample.

While immunoassays can be adapted for high-throughput screening, they can sometimes suffer from a lack of specificity due to cross-reactivity with metabolites or other structurally similar compounds. nih.gov The development of a specific antibody to a small molecule like dehydroemetine can also be a time-consuming and resource-intensive process. Based on available scientific literature, specific immunoassays for the quantification of dehydroemetine in preclinical research have not been widely reported. The bioanalytical field has largely favored chromatographic methods like LC-MS/MS for this purpose, which generally offer superior selectivity and specificity. jchps.com

Sample Preparation Techniques for Complex Biological Samples in Research Studies

The primary goal of sample preparation in bioanalysis is to remove interfering substances from the biological matrix (e.g., proteins, lipids, salts) that can compromise the analytical results, for instance, by causing matrix effects in LC-MS/MS. fda.govnih.gov The choice of technique depends on the analyte's properties, the required cleanliness of the final extract, and the desired throughput. The three most common techniques for preclinical research are protein precipitation, liquid-liquid extraction, and solid-phase extraction. jchps.com

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the plasma or serum sample to denature and precipitate proteins. nih.govresearchgate.net The sample is then centrifuged, and the supernatant is analyzed.Simple, fast, inexpensive, and requires minimal method development.Non-selective; may not remove other interferences like salts and phospholipids, leading to potential matrix effects. Also known as a "dirty" cleanup method.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous biological sample (after pH adjustment) and a water-immiscible organic solvent. The analyte has a higher affinity for the organic phase, which is then separated, evaporated, and reconstituted for analysis.Provides a cleaner extract than PPT by removing many endogenous interferences. jchps.comMore labor-intensive and time-consuming than PPT; requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. researchgate.netProvides the cleanest extracts, leading to reduced matrix effects and improved sensitivity. Can be automated for high throughput. jchps.comMost expensive and complex method to develop; recovery can be affected by analyte binding to tubes and cartridges. researchgate.net

Future Directions and Emerging Research Avenues for Dehydroemetine + Form Dihydrochloride

Exploration of Novel Molecular Targets Beyond Ribosomal Inhibition for Research Tools

While the inhibition of protein synthesis via binding to the 40S ribosomal subunit is the most well-documented mechanism of action for dehydroemetine (B1670200), several studies indicate a more complex, multimodal mechanism. patsnap.compatsnap.com Investigating these non-ribosomal interactions is a key future direction, as it could yield novel research tools for studying various cellular pathways.

Recent findings suggest that dehydroemetine may exert its effects through several other mechanisms. These include interference with nucleic acid metabolism, potentially through DNA intercalation, which would impede a cell's ability to replicate and repair its genetic material. patsnap.com Another proposed mechanism is the disruption of the cellular cytoskeleton. patsnap.com Reports indicate that dehydroemetine may bind to tubulin, preventing its polymerization into microtubules, which are essential for cell shape, transport, and division. patsnap.com

Furthermore, research into the antimalarial properties of dehydroemetine analogs has revealed effects on the mitochondrial membrane potential of Plasmodium falciparum. nih.gov Studies using fluorescent dyes showed that (−)-R,S-dehydroemetine induced changes in mitochondrial membrane potential, suggesting a possible mitochondrial effect that contributes to its activity. nih.gov In addition to direct effects on pathogens, dehydroemetine has been observed to modulate the host immune system by enhancing the phagocytic activity of macrophages, which could be leveraged in the development of research tools for immunology. patsnap.com The exploration of these diverse biological activities is crucial for repositioning dehydroemetine as a versatile molecular probe.

Potential Non-Ribosomal Target/MechanismSupporting Research FindingsPotential as Research Tool
Nucleic Acid Metabolism The compound may intercalate into DNA, inhibiting nucleic acid synthesis and disrupting DNA structural integrity. patsnap.comTool to study DNA replication and repair processes, or as a DNA-damaging agent in cancer biology studies.
Cytoskeletal Dynamics Binds to tubulin, preventing the formation of microtubules essential for cellular integrity and division. patsnap.comProbe for investigating microtubule dynamics in cell division, intracellular transport, and cytoskeletal architecture.
Mitochondrial Function Analogs induce changes in the mitochondrial membrane potential in P. falciparum. nih.govChemical tool to study mitochondrial health, membrane potential regulation, and its role in programmed cell death.
Host Immune Modulation Enhances the phagocytic activity of macrophages, aiding in pathogen clearance. patsnap.comAgent for studying macrophage activation and the interplay between innate immunity and pathogen-infected cells.

Development of Advanced Research Tools and Probes Based on Dehydroemetine Structure

The chemical structure of dehydroemetine offers a robust scaffold for the synthesis of derivatives that can be used as specialized research tools. The known structure-activity relationships (SAR) for the parent compound, emetine (B1671215), provide a rational starting point for such designs. nih.gov For instance, the retention of biological activity despite the C2-C3 unsaturation in dehydroemetine suggests this part of the molecule can be modified without losing its core function. nih.gov

The synthesis of diastereomers like (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine has already proven valuable in antimalarial research, allowing scientists to dissect the stereochemical requirements for activity against P. falciparum. nih.gov Future work could involve creating a library of dehydroemetine analogs with varied substituents to probe interactions with both ribosomal and non-ribosomal targets.

A significant opportunity lies in the development of activity-based probes (ABPs). By incorporating a reactive group (a "warhead") and a reporter tag (like a fluorophore or biotin) onto the dehydroemetine scaffold, researchers could create tools to covalently label and identify its cellular targets. chemrxiv.org This would be invaluable for confirming off-target effects and discovering entirely new mechanisms of action through proteomics-based approaches. nih.gov Furthermore, the development of nanoparticle-based delivery systems for dehydroemetine, which has been explored for treating leishmaniasis, could be adapted to create research tools for targeted cellular delivery in experimental models. ebi.ac.uk

Dehydroemetine-Based ToolResearch ApplicationExample/Concept
Diastereomer Library Dissecting stereochemical requirements for target binding and activity.The synthesis and comparative testing of (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine revealed different potencies against malaria. nih.gov
Activity-Based Probes (ABPs) Covalently labeling and identifying direct cellular binding partners via proteomics.A dehydroemetine analog functionalized with an electrophilic warhead and a biotin (B1667282) tag for target pulldown experiments. chemrxiv.org
Fluorescent Probes Visualizing the subcellular localization of the compound in real-time using microscopy.A dehydroemetine-fluorophore conjugate to track its accumulation in specific organelles like the ribosome or mitochondria.
Nanoparticle Formulations Enabling targeted delivery to specific cells or tissues in complex biological systems.Encapsulating dehydroemetine in polymer nanoparticles to study its effects in specific cell populations in vivo. ebi.ac.uk

Integration into Chemical Biology and Drug Discovery Research Platforms for Mechanistic Studies

Dehydroemetine and its derivatives are well-suited for integration into modern chemical biology and drug discovery platforms to elucidate biological mechanisms. Its known bioactivity makes it an excellent candidate for drug repositioning screens, where it can be tested against a wide array of disease models to uncover new therapeutic potential. nih.govebi.ac.uk

In mechanistic studies, dehydroemetine can serve as a reference compound in high-throughput screening campaigns. For example, its use in drug combination studies has already revealed synergistic antimalarial activity with atovaquone (B601224) and proguanil. nih.gov Such platforms allow for the rapid testing of thousands of potential interactions, mapping out synergistic or antagonistic relationships that can shed light on cellular pathways. nih.gov

Furthermore, dehydroemetine can be used in functional genomics and chemoproteomics workflows. In cross-resistance studies, cell lines resistant to dehydroemetine can be generated and analyzed to identify the genes and proteins responsible for resistance, which often point to the drug's direct target or downstream effectors. nih.gov When combined with the activity-based probes described earlier, dehydroemetine can be used in phenotypic screening campaigns to identify compounds that cause an interesting cellular effect, followed by target identification to understand how that effect is achieved. chemrxiv.org

Computational and Systems Biology Approaches to Understanding its Actions at a Holistic Level

Computational modeling and systems biology offer powerful in silico methods to explore the multifaceted actions of dehydroemetine at a holistic level. Molecular docking studies have already been employed successfully to predict how dehydroemetine diastereomers bind to the emetine binding site on the P. falciparum ribosome. nih.gov These computational insights guided the experimental work and helped explain the observed differences in potency. nih.gov

Systems biology approaches, such as network pharmacology, can integrate data from proteomics, transcriptomics, and DTI predictions to build a comprehensive map of dehydroemetine's cellular impact. nih.gov This can help visualize how the inhibition of one target (like the ribosome) cascades through various signaling and metabolic pathways. Additionally, predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) models can be used to computationally design novel dehydroemetine analogs with improved research properties, such as enhanced cell permeability or reduced off-target effects, before undertaking costly and time-consuming synthesis. aurigeneservices.comgithub.io

Computational ApproachApplication to Dehydroemetine ResearchPotential Outcome
Molecular Docking Simulating the binding pose and affinity of dehydroemetine and its analogs to known and predicted protein targets. nih.govnih.govRationalizing structure-activity relationships and prioritizing analogs for synthesis.
Drug-Target Interaction (DTI) Prediction Using machine learning models to screen for novel protein targets across the proteome. nih.govbiorxiv.orgIdentification of novel, experimentally verifiable molecular targets beyond the ribosome.
Network Pharmacology Integrating multi-omics data to map the compound's impact on cellular networks and pathways. nih.govA holistic understanding of the cellular response to dehydroemetine treatment.
ADMET Modeling Predicting the pharmacokinetic and toxicity properties of virtual dehydroemetine derivatives. aurigeneservices.comgithub.ioIn silico design of research probes with optimized properties for specific experimental systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.